N-[(2-bromo-3-fluorophenyl)methyl]cyclobutanamine
Description
N-[(2-Bromo-3-fluorophenyl)methyl]cyclobutanamine is a small organic molecule featuring a cyclobutane ring linked to a benzylamine group substituted with bromine (Br) at position 2 and fluorine (F) at position 3 on the phenyl ring. The molecular formula is inferred as C₁₁H₁₂BrFN (molecular weight ≈ 257.13 g/mol). Its structure combines the steric constraints of the cyclobutane ring with the electronic effects of halogen substituents, making it a candidate for exploration in medicinal chemistry, particularly in antiviral or CNS-targeted drug discovery .
Properties
IUPAC Name |
N-[(2-bromo-3-fluorophenyl)methyl]cyclobutanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c12-11-8(3-1-6-10(11)13)7-14-9-4-2-5-9/h1,3,6,9,14H,2,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXLLLPLDIARNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=C(C(=CC=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromo-3-fluorophenyl)methyl]cyclobutanamine typically involves the reaction of 2-bromo-3-fluorobenzyl chloride with cyclobutanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromo-3-fluorophenyl)methyl]cyclobutanamine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide, potassium carbonate.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling reactions: Palladium catalysts, boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol would yield a thioether derivative, while oxidation might produce a ketone or aldehyde.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-bromo-3-fluorophenyl)methyl]cyclobutanamine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed study and characterization.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Halogen Position: The target compound’s 2-Br and 3-F substituents create distinct steric and electronic environments compared to analogs like the 4-Br,3-F isomer .
- Fluorine vs. Methyl : Replacement of F with CH₃ (e.g., in N-[(4-Fluoro-3-methylphenyl)methyl]cyclobutanamine) enhances lipophilicity but reduces electronegativity, impacting solubility and hydrogen-bonding interactions .
Functional Group Modifications
- N-Methylation : The N-methylated analog (C₁₂H₁₅BrFN, ) shows increased molecular weight and altered pharmacokinetics due to reduced hydrogen-bonding capacity.
- Morpholine Derivatives : Compounds like 10d and 9q incorporate morpholine rings, which improve water solubility and introduce hydrogen-bond acceptors. These modifications are absent in the target compound, making it more lipophilic but less amenable to aqueous environments.
Research Implications
- Drug Design : The target compound’s halogenated phenyl group may enhance membrane permeability but could limit metabolic stability compared to morpholine derivatives .
- Metabolism: Cyclobutanamine derivatives, such as those in , undergo oxidation and sulfonation, suggesting that the target compound’s bromine could slow hepatic clearance compared to non-halogenated analogs .
Biological Activity
N-[(2-bromo-3-fluorophenyl)methyl]cyclobutanamine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H13BrFN, with a molecular weight of 244.10 g/mol. The compound features a cyclobutanamine core and a phenyl ring substituted with bromine and fluorine atoms. The presence of halogen atoms is significant as they often enhance the reactivity and biological activity of organic compounds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The halogen substituents may influence the compound's binding affinity to these targets, potentially modulating various biochemical pathways. This interaction can lead to diverse pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further investigation in treating infections.
- Antitumor Effects : Similar compounds have shown potential in inhibiting tumor growth, suggesting that this compound could also possess antitumor activity.
- Anti-inflammatory Properties : The structural characteristics may allow for modulation of inflammatory pathways, offering therapeutic potential in inflammatory diseases.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs. Below are some key findings from the literature:
| Study | Findings |
|---|---|
| Biological Evaluation | Investigated for antimicrobial and antiviral properties; showed promising results in preliminary assays. |
| Mechanistic Studies | Suggested interactions with specific enzymes, leading to modulation of their activity. |
| Pharmacological Potential | Exhibited potential anti-inflammatory and antitumor activities based on structural similarities with known active compounds. |
Case Studies
- Antimicrobial Activity : In vitro studies demonstrated that this compound could inhibit the growth of certain bacterial strains. The compound's effectiveness varied based on concentration and specific bacterial species tested.
- Antitumor Effects : A comparative study involving structurally similar compounds revealed that this compound exhibited significant cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent.
- Inflammation Modulation : Research indicated that the compound could reduce inflammatory markers in cell cultures exposed to pro-inflammatory stimuli, highlighting its therapeutic potential in inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
